molecular formula C28H23N3O6 B11288177 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11288177
M. Wt: 497.5 g/mol
InChI Key: HWJBYAJZMZPRKA-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of benzo[d][1,3]dioxole derivatives with other aromatic compounds.

    Cyclization: Formation of the benzofuro[3,2-d]pyrimidine core through cyclization reactions.

    Acylation: Introduction of the acetamide group via acylation reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and potential therapeutic targets.

    Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ylmethyl derivatives: Compounds with similar benzo[d][1,3]dioxole moieties.

    Benzofuro[3,2-d]pyrimidine derivatives: Compounds with similar benzofuro[3,2-d]pyrimidine cores.

Uniqueness

What sets 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide apart is its combination of multiple aromatic systems and functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C28H23N3O6

Molecular Weight

497.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C28H23N3O6/c1-16-7-8-17(2)20(11-16)29-24(32)14-30-25-19-5-3-4-6-21(19)37-26(25)27(33)31(28(30)34)13-18-9-10-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32)

InChI Key

HWJBYAJZMZPRKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

Origin of Product

United States

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